Human OCT1 Transporter Inhibition: Low-Affinity Binding Profile Distinct from High-Potency Naᵥ1.7 Pyrazole-Sulfonamides
In a human OCT1 inhibition assay using HEK293 cells, the target compound yielded an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. This micromolar affinity stands in stark contrast to the low-nanomolar potencies reported for optimized pyrazole-sulfonamide Naᵥ1.7 inhibitors, such as PF-05198007 (IC₅₀ = 8 nM for mouse Naᵥ1.7) . Compared to the aryl sulfonamide Naᵥ1.7 inhibitor class, which typically demonstrates IC₅₀ values between 1 and 200 nM, the target compound is approximately 700- to 140,000-fold less potent on this particular sodium channel target, underscoring its divergent pharmacological profile.
| Evidence Dimension | Human OCT1 transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | PF-05198007 (aryl sulfonamide Naᵥ1.7 inhibitor): IC₅₀ = 8 nM (mouse Naᵥ1.7) |
| Quantified Difference | ~17,250-fold difference in potency |
| Conditions | Target: HEK293 cells expressing human OCT1, ASP⁺ substrate uptake read by microplate reader. Comparator: patch-clamp electrophysiology on mouse Naᵥ1.7 channels. |
Why This Matters
The low OCT1 affinity positions this compound as a potential negative control or selectivity tool in transporter screening panels, rather than a potent Naᵥ channel blocker, directly informing procurement decisions for assay development.
- [1] BindingDB Entry. Affinity Data: IC₅₀ = 1.38E+5 nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells. Monomer ID: 50241341. View Source
